N-(2-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a 1,2,4-triazine moiety, which is a type of nitrogen-containing heterocycle . The 1,2,4-triazine ring is fused with an imidazole ring, forming a bicyclic structure. The compound also contains methoxyphenyl and methoxybenzyl groups, which are aromatic rings with methoxy (-OCH3) substituents.
Synthesis Analysis
The synthesis of 1,2,4-triazines typically involves the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts . The mild reaction conditions tolerate a variety of sensitive functionalities .Chemical Reactions Analysis
The chemical reactions of this compound could involve the 1,2,4-triazine and imidazole rings, as well as the methoxyphenyl and methoxybenzyl groups. The exact reactions would depend on the reaction conditions and the reagents used .Scientific Research Applications
Synthesis and Chemical Characterization
The compound has been involved in studies related to the synthesis of novel heterocyclic compounds. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This synthesis underscores the potential medicinal chemistry applications of such compounds (Abu‐Hashem et al., 2020).
Raboisson et al. (2003) explored the compound within a series of phosphodiesterase type 4 inhibitors, revealing a new structural class with high potency and selectivity. This study highlights the compound's relevance in developing targeted therapies (Raboisson et al., 2003).
Biological Activities
Investigations into the compound's derivatives have shown antitumor activities. For example, Remers et al. (2015) synthesized derivatives from carbendazim, showing activity against pancreatic tumor cells, with some derivatives active in mice. This research contributes to understanding the compound's potential in cancer therapy (Remers et al., 2015).
Uysal and Koç (2010) conducted synthesis and characterization of dendrimeric complexes involving the compound, examining their magnetic behaviors. Such studies are crucial for developing new materials with specific magnetic properties (Uysal & Koç, 2010).
Antimicrobial and Antifungal Properties
Hassan et al. (2014) synthesized pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study provides insights into the compound's potential in developing antitumor agents (Hassan et al., 2014).
Bektaş et al. (2007) synthesized 1,2,4-triazole derivatives with antimicrobial activities. Research like this underscores the compound's versatility and potential in addressing microbial resistance (Bektaş et al., 2007).
properties
IUPAC Name |
8-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-29-16-9-7-15(8-10-16)25-11-12-26-20(28)18(23-24-21(25)26)19(27)22-13-14-5-3-4-6-17(14)30-2/h3-10H,11-13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNJUZUUKBPLHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.